molecular formula C26H21ClN4O B2381629 N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-86-4

N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2381629
CAS No.: 477227-86-4
M. Wt: 440.93
InChI Key: TYLMGURRYFCKRV-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolopyrimidine core, followed by the introduction of the chlorobenzyl, methoxyphenyl, and phenyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O/c1-32-21-13-11-20(12-14-21)31-16-22(18-7-3-2-4-8-18)24-25(29-17-30-26(24)31)28-15-19-9-5-6-10-23(19)27/h2-14,16-17H,15H2,1H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLMGURRYFCKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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